![molecular formula C9H14O3 B2418614 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2445784-32-5](/img/structure/B2418614.png)

3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

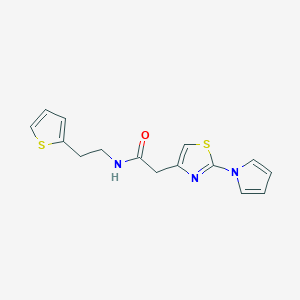

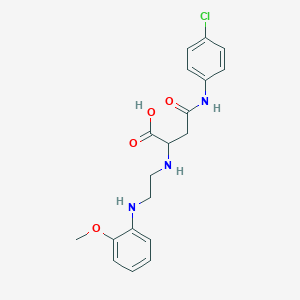

“3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound . It is related to the bicyclo[2.2.2]octane structure, which is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .

Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis Techniques

The compound has been synthesized through various techniques, including Stille conditions for producing 8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters and Samarium iodide reduction. These methods led to the production of 2β-carbomethoxy-3α-aryl-8-oxabicyclo[3.2.1]octane diastereoisomers as major products (Torun et al., 2006).

Structural Analysis

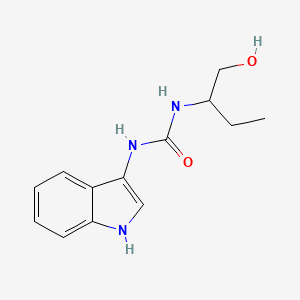

Detailed structural studies have been conducted on α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid, utilizing IR and NMR spectroscopy for unambiguous assignments of bicyclic carbon and proton resonances (Arias-Pérez et al., 2003).

Molecular Mechanics and Spectroscopy

Molecular mechanics and spectroscopic methods like ab initio (RHF) and density functional (DFT/B3LYP) have been applied to investigate the conformational preferences of the methoxycarbonyl group in related compounds (Arias-Pérez et al., 2003).

Chemical Properties and Reactions

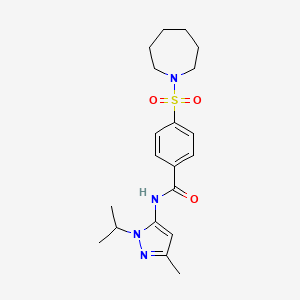

Supramolecular Aggregation

Studies on derivatives such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid revealed insights into how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures via hydrogen bonds (Foces-Foces et al., 2005).

Decarboxylative Acylation

Research involving 1,4-Diazabicyclo[2.2.2]octane (DABCO) demonstrated its effectiveness in decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, pertinent to the synthesis of α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).

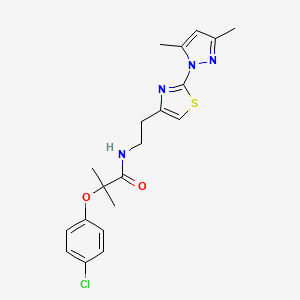

Synthesis of Functionalized Derivatives

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored, emphasizing the compound's relevance in creating bioactive compounds (Santos et al., 2000).

Propiedades

IUPAC Name |

3-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-7-2-4-9(12-6,5-3-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRWDDNDAWLBNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(O1)(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)